1-Bromo-2-methyl-4-propoxybutane
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Overview
Description
1-Bromo-2-methyl-4-propoxybutane is an organic compound with the molecular formula C8H17BrO. It belongs to the class of alkyl halides, where a bromine atom is attached to a carbon atom in the alkyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-propoxybutane can be synthesized through the bromination of 2-methyl-4-propoxybutane. This process involves the substitution of a hydrogen atom with a bromine atom using brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . The reaction typically occurs under mild conditions and yields the desired alkyl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of bromine or other brominating agents in the presence of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-propoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under specific conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
1-Bromo-2-methyl-4-propoxybutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-propoxybutane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, such as nucleophiles, bases, and oxidizing or reducing agents, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the propoxy group.
2-Bromo-2-methylpropane:
1-Bromo-2-chloro-4-methylpentane: Contains both bromine and chlorine atoms.
Uniqueness
1-Bromo-2-methyl-4-propoxybutane is unique due to the presence of the propoxy group, which imparts different chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H17BrO |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-propoxybutane |
InChI |
InChI=1S/C8H17BrO/c1-3-5-10-6-4-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
IPTUJHFHOFCPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(C)CBr |
Origin of Product |
United States |
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